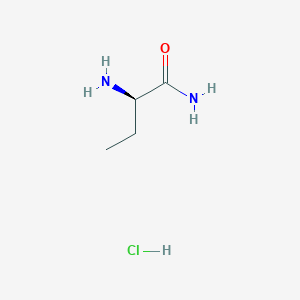

(R)-2-Aminobutanamide hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2R)-2-aminobutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBMIDJFXOYCGK-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584887 | |

| Record name | (2R)-2-Aminobutanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103765-03-3 | |

| Record name | (2R)-2-Aminobutanamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-aminobutanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Academic Significance and Research Context of R 2 Aminobutanamide Hydrochloride

Strategic Importance in Chiral Molecule Synthesis

(R)-2-Aminobutanamide hydrochloride serves as a vital chiral auxiliary and building block in asymmetric synthesis. researchgate.net Asymmetric synthesis is a method used to create a specific enantiomer of a chiral product, which is often essential for the efficacy and safety of pharmaceutical drugs. researchgate.netnih.gov The demand for enantiomerically pure compounds has driven the development of efficient synthetic methods, where chiral molecules like this compound play a pivotal role. researchgate.net

The synthesis of this compound itself can be achieved through various methods, including the resolution of a racemic mixture of 2-aminobutanamide (B112745). patsnap.comgoogle.com One common method involves using L-(+)-tartaric acid to selectively crystallize the desired (S)-enantiomer, which can then be converted to the hydrochloride salt. patsnap.comgoogle.comwipo.int Other approaches include enzymatic resolution and asymmetric synthesis from chiral precursors. nih.govresearchgate.net

Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Development

This compound and its enantiomer, (S)-2-aminobutanamide hydrochloride, are critical intermediates in the synthesis of several important APIs. patsnap.com Notably, the (S)-enantiomer is a key precursor for the antiepileptic drugs levetiracetam (B1674943) and brivaracetam (B1667798). patsnap.comnih.govniscpr.res.in

The synthesis of levetiracetam often involves the condensation of (S)-2-aminobutanamide hydrochloride with 4-chlorobutyryl chloride. niscpr.res.in Similarly, various synthetic routes for brivaracetam utilize (S)-2-aminobutanamide or its hydrochloride salt as a starting material. nih.govquickcompany.in For instance, one method involves the reaction of (S)-2-aminobutanamide with (R)-4-propyldihydrofuran-2(3H)-one. google.com The stereochemistry of the aminobutanamide is crucial for the pharmacological activity of the final drug product.

Overview of Contemporary Research Directions and Applications

Current research continues to explore more efficient and sustainable methods for the synthesis of this compound and its derivatives. This includes the development of novel catalytic systems for asymmetric synthesis and the optimization of resolution techniques to improve yield and enantiomeric purity. nih.govfrontiersin.org

Furthermore, the application of this compound and related chiral amines is expanding beyond their use in established APIs. Researchers are investigating their potential as building blocks for new chemical entities with diverse therapeutic applications. The fundamental understanding of the crystal structure of this compound, which has been determined to be in the P2(1)2(1)2(1) space group, aids in the design of new synthetic strategies. researchgate.net

Advanced Synthetic Methodologies for R 2 Aminobutanamide Hydrochloride

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods leverage the high selectivity of biological catalysts, such as enzymes or whole microbial cells, to achieve high enantiopurity under mild reaction conditions. These strategies are often considered green and sustainable alternatives to classical chemical synthesis.

Biotransformation Applications in Enantioselective Production

Biotransformation utilizes enzymes to convert a substrate into a structurally similar but stereochemically distinct product. A key strategy for producing chiral amines is the use of enzyme cascades. For instance, a one-pot enzymatic cascade can convert a racemic secondary alcohol into an enantiopure chiral amine. nih.gov This process typically involves two main steps: the oxidation of an alcohol to a carbonyl intermediate, followed by a reductive amination to yield the desired amine. nih.gov The system often employs enantiocomplementary alcohol dehydrogenases (ADHs) and an amine dehydrogenase (AmDH), along with cofactor recycling systems, to achieve high conversion and enantioselectivity. nih.gov

Another powerful biotransformation approach is the dynamic kinetic resolution (DKR) of α-aminonitriles. This method can be used to synthesize (R)-α-amino acids, the direct precursors to (R)-α-amino amides. The process involves a non-stereoselective nitrile hydratase (NHase) that converts the racemic α-aminonitrile to a racemic α-amino amide. Subsequently, a highly stereoselective D-aminopeptidase hydrolyzes the (R)-amino amide to the corresponding (R)-amino acid, while an α-amino-ε-caprolactam (ACL) racemase continuously racemizes the unreacted (S)-amino amide, allowing for a theoretical yield of 100%. numberanalytics.com For example, racemic α-aminobutyronitrile has been successfully converted to (R)-α-aminobutyric acid with an optical purity of over 99% using this method. numberanalytics.com

Enzymatic Resolution of Racemic 2-Aminobutanamide (B112745) Precursors

Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on an enzyme that selectively catalyzes the transformation of only one enantiomer, allowing for the separation of the unreacted, desired enantiomer from the transformed one.

A prominent example is the kinetic resolution of racemic 2-aminobutanamide using a D-aminopeptidase (D-AP). This enzyme exhibits high affinity and stereospecificity, selectively hydrolyzing the D- or (R)-enantiomer of an amino amide to its corresponding amino acid. numberanalytics.com In a process designed for the production of (S)-2-aminobutanamide, a D-aminopeptidase from Brucella sp. (Bs-Dap) was used to resolve racemic 2-aminobutanamide. The enzyme selectively hydrolyzed the (R)-enantiomer, (R)-2-aminobutanamide, into (R)-2-aminobutyric acid, leaving the desired (S)-2-aminobutanamide unreacted with high enantiomeric excess (>99% e.e.). numberanalytics.com While this specific application targets the (S)-enantiomer, the principle is directly applicable to isolating the (R)-enantiomer's precursor acid.

Similarly, penicillin amidase has been shown to be effective in the kinetic resolution of racemic derivatives of amino acids, where it selectively hydrolyzes the (S)-enantiomer, leaving the (R)-enantiomer intact and in a highly enriched form. nih.gov This approach avoids the need for costly conventional methods like diastereomeric salt formation or chiral chromatography. nih.gov

Whole-Cell Catalysis in Stereoselective Manufacturing

Employing whole microbial cells as catalysts offers several advantages over using isolated enzymes, including enhanced enzyme stability, elimination of tedious enzyme purification steps, and inherent cofactor regeneration.

Recombinant Escherichia coli cells expressing specific enzymes are powerful tools for stereoselective synthesis. For instance, E. coli whole cells containing a cloned D-aminopeptidase gene from Ochrobactrum anthropi have been used for the (R)-stereospecific hydrolysis of various racemic amino amides. numberanalytics.com In a notable application for the production of (S)-2-aminobutanamide, recombinant E. coli whole cells expressing the D-aminopeptidase from Brucella sp. were used to resolve high concentrations of racemic 2-aminobutanamide (300 g/L). numberanalytics.com This whole-cell biocatalyst achieved a 50% conversion to (R)-2-aminobutyric acid within 80 minutes, yielding (S)-2-aminobutanamide with an enantiomeric excess greater than 99%. numberanalytics.com This demonstrates the potential for efficient, large-scale industrial production of chiral aminobutanamide derivatives. numberanalytics.com

The following table summarizes the performance of a whole-cell catalysis system for the resolution of 2-aminobutanamide.

| Parameter | Value | Reference |

| Biocatalyst | Recombinant E. coli whole cells expressing Bs-Dap | numberanalytics.com |

| Substrate | Racemic 2-aminobutanamide | numberanalytics.com |

| Substrate Concentration | 300 g/L | numberanalytics.com |

| Catalyst Loading | 4 g/L (wet cell weight) | numberanalytics.com |

| Reaction Time | 80 minutes | numberanalytics.com |

| Conversion | 50% | numberanalytics.com |

| Enantiomeric Excess (e.e.) of (S)-2-aminobutanamide | >99% | numberanalytics.com |

Chemical Synthesis Pathways and Optimizations

While enzymatic methods offer high selectivity, chemical synthesis pathways remain fundamental in organic chemistry. Modern chemical methods focus on stereoselective transformations to create the desired chiral center directly or on efficient resolution techniques to separate enantiomers from a racemic mixture.

Stereoselective Chemical Transformations

Asymmetric synthesis aims to directly produce a single enantiomer, avoiding the 50% theoretical yield limit of classical resolution. This is often achieved using chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries used in stereoselective alkylation and aldol (B89426) reactions. nih.govwikipedia.org For the synthesis of an (R)-amino acid derivative, an achiral precursor could be attached to a chiral oxazolidinone. Deprotonation forms a chiral enolate, which then reacts with an electrophile from the less sterically hindered face, as directed by the auxiliary, leading to a high diastereomeric excess. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product. wikipedia.org

Another widely used auxiliary is pseudoephedrine. It can be converted into a chiral amide, and the α-proton can be selectively removed to form an enolate. The subsequent alkylation reaction is directed by the stereocenters of the pseudoephedrine moiety, leading to a high degree of stereocontrol. wikipedia.org

Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral olefin using a chiral metal catalyst to produce an enantiomerically enriched product. The asymmetric hydrogenation of α-(acylamino)acrylic acid esters is a powerful method for synthesizing chiral α-amino acids. nih.gov Catalysts are typically composed of a transition metal, such as Rhodium (Rh) or Ruthenium (Ru), complexed with a chiral phosphine (B1218219) ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). By selecting the appropriate enantiomer of the chiral ligand, one can selectively synthesize either the (R) or (S) product with high enantiomeric excess. nih.gov The prochiral precursor for (R)-2-aminobutanamide would be an N-acylated 2-amino-2-butenoic acid derivative, which upon hydrogenation would yield the desired stereocenter.

Resolution of Racemic 2-Aminobutanamide Derivatives via Salt Formation

Classical resolution via diastereomeric salt formation remains a robust and widely used industrial method for separating enantiomers. This technique involves reacting a racemic mixture, such as DL-2-aminobutanamide, with a single enantiomer of a chiral resolving agent, typically a chiral acid or base. researchgate.net

This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. This difference allows them to be separated by methods like fractional crystallization. researchgate.netgoogle.com For the resolution of basic compounds like 2-aminobutanamide, a chiral acid is used. L-(+)-tartaric acid is a common and effective resolving agent for this purpose. nih.govambeed.com

The process generally involves the following steps:

Salt Formation: The racemic 2-aminobutanamide is dissolved in a suitable solvent (e.g., methanol (B129727), ethanol) and reacted with L-tartaric acid. wikipedia.orgnih.gov This forms a mixture of two diastereomeric salts: ((R)-2-aminobutanamide)-(L-tartrate) and ((S)-2-aminobutanamide)-(L-tartrate).

Fractional Crystallization: Due to differing solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration. For the 2-aminobutanamide and L-tartaric acid system, the ((S)-2-aminobutanamide)-(L-tartrate) salt is often the less soluble one, crystallizing first and leaving the (R)-enantiomer enriched in the mother liquor. wikipedia.org

Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a base to neutralize the tartaric acid and liberate the free amine. Alternatively, if the desired enantiomer remains in the mother liquor, the solvent is removed, and the resulting mixture is treated to release the free amine. wikipedia.org

Hydrochloride Formation: The purified free (R)-2-aminobutanamide is then treated with hydrochloric acid (often as a solution in an alcohol like methanol or isopropanol) to precipitate the final product, (R)-2-Aminobutanamide hydrochloride. nih.gov

A variation of this method involves first converting the racemic amine into a Schiff base with an aromatic aldehyde, which is then resolved using L-tartaric acid. ambeed.com

The following table outlines a typical resolution process.

| Step | Description | Key Reagents | Reference |

| Synthesis of Racemate | Ammonolysis of methyl 2-bromobutyrate (B1202233) generates racemic (DL)-2-aminobutanamide. | Methyl 2-bromobutyrate, Ammonia (B1221849) | nih.gov |

| Resolution | The racemic amide is reacted with L-tartaric acid in a solvent like methanol. | DL-2-aminobutanamide, L-tartaric acid, Methanol | nih.gov |

| Separation | The less soluble (S)-diastereomer salt crystallizes, enriching the mother liquor with the (R)-diastereomer. | Cooling/Crystallization | wikipedia.org |

| Liberation and Salification | The (R)-enriched mother liquor is processed, and the free amine is liberated and then treated with HCl to form the hydrochloride salt. | Base, Hydrogen chloride | wikipedia.orgnih.gov |

Novel Catalyst Systems in Aminobutanamide Synthesis

The development of novel catalyst systems is paramount in achieving high enantioselectivity and efficiency in the synthesis of this compound. Recent advancements have moved beyond traditional chemical methods to embrace biocatalysis and sophisticated chemical catalysis.

Enzymatic Kinetic Resolution: A highly effective and green approach involves the kinetic resolution of racemic 2-aminobutanamide using enzymes. D-aminopeptidases, such as the one identified from Brucella sp. (Bs-Dap), have shown remarkable efficacy in the production of (S)-2-aminobutanamide. nih.gov In this process, the enzyme selectively hydrolyzes the (R)-enantiomer from a racemic mixture, allowing for the separation of the desired (S)-enantiomer. For the synthesis of the (R)-enantiomer, a similar strategy can be envisioned using an L-aminopeptidase. One study demonstrated the kinetic resolution of 300 g/L of 2-aminobutanamide using recombinant E. coli whole cells, achieving a 50% conversion and an enantiomeric excess (e.e.) of over 99% in just 80 minutes. nih.gov

Lipases are another class of enzymes utilized in the synthesis. For instance, lipase (B570770) from Candida antarctica (Novozym 435) has been effectively used in the regio-selective amidation of amino alcohols, a reaction type central to forming the amide bond in 2-aminobutanamide. nih.gov The high selectivity of enzymes often translates to milder reaction conditions and reduced by-product formation.

Chiral Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) has emerged as a powerful tool for the asymmetric synthesis of α-amino acids and their derivatives. nih.govresearchgate.netacs.org This method involves the use of a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids, to facilitate the transfer of a reactant between an aqueous and an organic phase, where the reaction occurs enantioselectively. nih.govacs.org This technique has been successfully applied to the alkylation of glycine (B1666218) derivatives to produce various α-amino acids with high enantioselectivity. nih.govresearchgate.net While direct application to this compound is a specific area of development, the principles and demonstrated success with similar structures highlight its significant potential.

The table below summarizes key findings for these novel catalyst systems.

| Catalyst System | Substrate | Key Findings | Reference |

| D-aminopeptidase (from Brucella sp.) | Racemic 2-aminobutanamide | 50% conversion, >99% e.e. for (S)-enantiomer in 80 minutes. | nih.gov |

| Lipase (Novozym 435) | Phenylglycinol and capric acid | High regio-selectivity for N-acylation, yield of 89.41%. | nih.gov |

| Chiral Quaternary Ammonium Salts (derived from Cinchona alkaloids) | Protected glycine amides | Highly enantioselective alkylation to form α-amino amides. | nih.gov |

Process Development for Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial production of this compound presents numerous challenges, including ensuring consistent high yield and purity, managing costs, and adhering to environmental regulations.

High Yield and Purity Considerations in Production

Achieving high yield and enantiomeric purity is a critical aspect of the industrial production of this compound. A common industrial strategy involves the synthesis of a racemic mixture of 2-aminobutanamide followed by resolution to isolate the desired (R)- or (S)-enantiomer.

Another approach starts with the ammoniation of methyl 2-bromobutyrate to produce DL-2-aminobutanamide, which is then resolved with L-tartaric acid. google.com The purified diastereomeric salt is then treated with hydrogen chloride in isopropanol. This method emphasizes the importance of the crystallization and salification steps to achieve high purity. For instance, after resolution, the product can be obtained with an optical purity greater than 99%. patsnap.com

The table below outlines data from a representative industrial-style synthesis.

| Process Step | Reagents/Conditions | Yield/Purity | Reference |

| Free Salification | L-2-aminobutanamide tartrate, absolute ethanol (B145695), ammonia, 35% ethanol solution of HCl | Yield: 95%, Chemical Purity: 99.2%, Optical Purity (e.e.): 99.6% | google.com |

| Salification | (S)-2-aminobutanamide tartrate, hydrogen chloride isopropanol, reflux | Yield: 99% | google.com |

| Resolution and Salification | DL-2-aminobutanamide, L-tartaric acid, then HCl | Optical Purity: >99% | google.compatsnap.com |

Sustainable and Environmentally Benign Synthetic Protocols

Modern chemical manufacturing places a strong emphasis on green chemistry principles to minimize environmental impact. For the synthesis of this compound, this translates to avoiding hazardous reagents, reducing waste, and utilizing renewable resources.

Traditional routes often employed environmentally unfriendly reagents like bromine or thionyl chloride, which generate significant amounts of toxic waste. google.compatsnap.com More sustainable alternatives are actively being developed. One such approach involves the use of bis(trichloromethyl)carbonate as a chlorinating agent in the synthesis of an intermediate, 4-ethyl-2,5-oxazolidinedione, from 2-aminobutyric acid. patsnap.com This method is reported to have a high yield, mild reaction conditions, and fewer waste products compared to older processes. patsnap.com

Enzymatic and bio-transformation methods are inherently green. A patented process for S-(+)-2-aminobutanamide hydrochloride utilizes L-threonine as a starting material, which is converted to L-2-aminobutyric acid via a biotransformation method. google.com This is followed by chemical steps (esterification and ammonolysis) to obtain the final product. This combination of biotransformation and chemical synthesis leverages the high selectivity of enzymes, operates under mild conditions, avoids organic solvents in the initial step, and results in high isomer purity. google.com

Furthermore, research into the synthesis of Levetiracetam (B1674943) has highlighted sustainable practices that can be applied to its intermediates. These include solvent-free condensation reactions and metal-catalyzed oxidations, which significantly reduce waste and avoid the need for protection and deprotection steps. tandfonline.comtandfonline.com A dynamic kinetic resolution using a nitrile hydratase, coupled with an electrochemical oxidation, presents a highly sustainable route to Levetiracetam, with the initial enzymatic step being directly applicable to the synthesis of the aminobutanamide intermediate. rsc.orgresearchgate.netelsevierpure.com

The following table compares different synthetic protocols based on their environmental and sustainability aspects.

| Synthetic Protocol | Key Features | Environmental/Sustainability Benefits | Reference |

| Use of Bis(trichloromethyl)carbonate | Replaces thionyl chloride for chlorination. | Avoids sulfur-containing wastewater; milder conditions. | patsnap.com |

| Biotransformation of L-Threonine | Enzymatic conversion to L-2-aminobutyric acid. | Uses a renewable starting material; mild, aqueous conditions; no organic solvent in the biotransformation step. | google.com |

| Enzymatic Dynamic Kinetic Resolution | Nitrile hydratase for resolution of a nitrile precursor. | High atom economy; reduces waste compared to classical resolution. | rsc.orgresearchgate.netelsevierpure.com |

| Solvent-Free Condensation | Condensation of (S)-aminobutanol and γ-butyrolactone without solvent. | Eliminates solvent waste; avoids protection/deprotection steps. | tandfonline.com |

Structural Characterization and Stereochemical Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction stands as the unequivocal method for determining the solid-state structure of crystalline compounds. This powerful analytical technique has been applied to (R)-2-Aminobutanamide hydrochloride to elucidate its absolute configuration, crystal packing, and conformational preferences.

The absolute configuration of the chiral center at the second carbon (C2) of the butanamide backbone has been unequivocally confirmed as 'R' through single-crystal X-ray diffraction analysis. researchgate.netlibretexts.org This experimental verification is crucial as the biological and chemical properties of chiral molecules are often stereospecific. The assignment is based on the Cahn-Ingold-Prelog priority rules, where the substituents around the chiral carbon are ranked, and the spatial arrangement is determined. libretexts.org The Flack parameter, a critical value in crystallographic refinement for chiral molecules, was refined to a value close to zero, further validating the assigned (R)-configuration. researchgate.net

The crystal structure of this compound is characterized by an extensive and robust three-dimensional network of intermolecular hydrogen bonds. researchgate.net These interactions are fundamental in stabilizing the crystal lattice. The protonated amino group (-NH3+) acts as a hydrogen bond donor, forming strong N-H···Cl hydrogen bonds with the chloride anions. researchgate.net Additionally, the amide group participates in hydrogen bonding, with the amide protons (-NH2) also forming N-H···Cl interactions with adjacent chloride ions. researchgate.net The carbonyl oxygen of the amide group can act as a hydrogen bond acceptor. This intricate network of hydrogen bonds results in a highly ordered and stable crystalline structure. researchgate.net The packing of the molecules reveals a layered arrangement where the organic cations and chloride anions are organized in alternating sheets. researchgate.net

In the solid state, the carbon chain of this compound adopts a nearly planar, zig-zag conformation. researchgate.net The torsion angle between C1-C2-C3-C4 is approximately 178.04°, indicating a high degree of planarity. researchgate.net This extended conformation minimizes steric hindrance between the substituents. The conformation is maintained by the strong intermolecular forces, particularly the hydrogen bonding network, which locks the molecule into a specific low-energy arrangement within the crystal lattice.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) and Raman spectroscopy, provide complementary information to X-ray diffraction, offering insights into the molecule's structure in both solid and solution states and detailing its vibrational properties.

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound. nih.govnih.gov Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum, distinct signals are observed for the protons of the ethyl group (a triplet for the methyl protons and a multiplet for the methylene (B1212753) protons), the proton at the chiral center (a triplet), and the protons of the amide and amino groups (broad singlets). rsc.org The chemical shifts and coupling constants are consistent with the proposed structure.

The ¹³C NMR spectrum displays four unique carbon signals, corresponding to the methyl carbon, the methylene carbon, the chiral methine carbon, and the carbonyl carbon of the amide group, further confirming the carbon skeleton of the molecule. rsc.org

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 0.89 | Triplet | -CH₃ |

| ¹H | 1.78 | Multiplet | -CH₂- |

| ¹H | 3.67 | Triplet | -CH(NH₂) |

| ¹H | 7.50, 8.00 | Broad Singlet | -CONH₂ |

| ¹H | 8.27 | Broad Singlet | -NH₃⁺ |

| ¹³C | 10.50 | - | -CH₃ |

| ¹³C | 27.45 | - | -CH₂- |

| ¹³C | 75.47 | - | -CH(NH₂) |

| ¹³C | 174.36 | - | -C(=O)NH₂ |

Note: NMR data can vary slightly depending on the solvent and experimental conditions. The data presented is representative. rsc.org

Vibrational spectroscopy provides valuable information about the functional groups present in this compound. nih.gov The IR and Raman spectra are complementary, with different selection rules governing the activity of vibrational modes.

The IR spectrum shows characteristic absorption bands corresponding to the stretching and bending vibrations of the various functional groups. Key absorptions include the N-H stretching vibrations of the amino and amide groups in the region of 3000-3400 cm⁻¹, the C=O stretching of the amide at approximately 1680 cm⁻¹, and the N-H bending vibrations around 1600 cm⁻¹.

Raman spectroscopy also reveals these characteristic vibrational modes, often with differing intensities compared to the IR spectrum, which can aid in a more complete vibrational assignment.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3000-3400 | IR, Raman |

| C-H Stretch | 2800-3000 | IR, Raman |

| C=O Stretch (Amide I) | ~1680 | IR, Raman |

| N-H Bend (Amine) | ~1600 | IR, Raman |

| N-H Bend (Amide II) | ~1550 | IR, Raman |

| C-N Stretch | ~1270 | IR, Raman |

Note: Frequencies are approximate and can be influenced by the physical state and intermolecular interactions. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to probe the electronic transitions within a molecule. For this compound, the primary functional groups expected to exhibit electronic absorption in the UV region are the amide carbonyl group and the non-bonding electrons of the amino group. The molecule lacks extensive conjugation or aromatic chromophores, which typically result in strong UV absorbance at higher wavelengths.

Consequently, its UV spectrum is characterized by absorptions at lower wavelengths, generally below 220 nm. The observed absorbance is primarily due to n→π* transitions associated with the carbonyl group and n→σ* transitions of the amino group's lone pair electrons. In the context of High-Performance Liquid Chromatography (HPLC), detection is often set at a low wavelength, such as 200 nm, to ensure sensitivity for this type of compound which is not strongly chromophoric. asianpubs.orgresearchgate.netresearchgate.net While UV-Vis is crucial for quantitative detection in chromatography, detailed studies focusing solely on the theoretical and experimental electronic structure of this compound using UV-Vis spectroscopy are not extensively detailed in available literature. The primary application remains its use as a detection method in analytical techniques. asianpubs.orgresearchgate.net

Chiral Purity Assessment Methodologies

Ensuring the enantiomeric purity of this compound is critical. Various analytical methodologies are utilized to separate and quantify the individual enantiomers.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the enantiomeric excess of chiral compounds. For this compound and its enantiomer, a specific reverse-phase chiral HPLC method has been successfully developed and validated. asianpubs.orgresearchgate.net This method allows for the effective separation and quantification of the (R)-enantiomer from its (S)-counterpart.

The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. A notable example is the use of a crown ether-based column, which demonstrates effective chiral recognition for primary amine compounds like 2-aminobutanamide (B112745). asianpubs.orgresearchgate.netijpsonline.com The primary amine group forms a complex with the chiral crown ether, and the stability of this complex differs between the enantiomers, leading to different retention times and thus separation. ijpsonline.com

A successfully developed method utilized a CROWNPAK CR (+) column, which contains a chiral crown ether, to achieve adequate separation. researchgate.net The specific conditions for this analysis are detailed in the table below.

| Parameter | Condition | Source |

| Column | CROWNPAK CR (+), 150 mm × 4.0 mm, 5 µm | researchgate.net |

| Mobile Phase | 0.05% Perchloric acid solution | asianpubs.orgresearchgate.net |

| Flow Rate | 0.3 mL/min | asianpubs.orgresearchgate.net |

| Column Temp. | 15 °C | asianpubs.orgresearchgate.net |

| UV Detection | 200 nm | asianpubs.orgresearchgate.net |

In other related studies, derivatized forms of 2-aminobutanamide have been analyzed using different chiral columns, such as the Chiralpak IA, which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate). rsc.org

Derivatization Strategies for Chromatographic Analysis

While direct analysis of this compound is feasible, derivatization is a common and powerful strategy in chromatographic analysis to enhance detection and improve separation efficiency. asianpubs.orgresearchgate.netresearchgate.netnih.gov For compounds with limited UV absorbance or volatility, converting them into derivatives with specific properties can be highly advantageous. researchgate.net

Derivatization can introduce a chromophore or fluorophore into the molecule, significantly increasing its response to UV or fluorescence detectors. nih.gov For primary amines like 2-aminobutanamide, a variety of derivatizing agents are available. For instance, reagents like 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD) can be used to create fluorescent derivatives of chiral amines, enabling highly sensitive detection. yakhak.org

Another strategy involves creating a diastereomer by reacting the enantiomeric mixture with a chiral derivatizing agent. The resulting diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column.

In research involving 2-aminobutanamide hydrochloride, a common derivatization is the formation of an imine (a Schiff base) by reacting it with an aldehyde, such as benzaldehyde. rsc.org This derivative can then be analyzed by chiral HPLC to determine the enantiomeric excess of the original amine. rsc.org This approach highlights how derivatization can be tailored to the specific analytical challenge at hand.

Method Validation in Chiral Separations

The validation of an analytical method is essential to ensure its reliability, quality, and consistency. For chiral HPLC methods, validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2 (R1) and the United States Pharmacopeia (USP). asianpubs.orgresearchgate.net

A developed reverse-phase chiral HPLC method for determining the (R)-2-aminobutanamide content in the presence of its (S)-enantiomer was extensively validated and proven to be specific, precise, accurate, and robust. asianpubs.orgresearchgate.net The key validation parameters from this study are summarized below.

| Validation Parameter | Result | Source |

| Limit of Detection (LOD) | 0.0002 mg/mL | asianpubs.orgresearchgate.net |

| Limit of Quantification (LOQ) | 0.0005 mg/mL | asianpubs.orgresearchgate.net |

| Linearity Range | 0.0005 mg/mL to 0.004 mg/mL | asianpubs.orgresearchgate.net |

| Accuracy (% Recovery) | 93% to 106% | asianpubs.orgresearchgate.net |

| Precision | Method demonstrated to be precise at the LOQ concentration. | researchgate.net |

| Robustness | The method was found to be robust under varied conditions. | researchgate.net |

These validation results confirm that the analytical method is suitable for its intended purpose, which is the accurate quantitative determination of the chiral impurity ((R)-enantiomer) in bulk samples of the (S)-enantiomer. asianpubs.orgresearchgate.net Such rigorous validation is a prerequisite for the use of the method in a quality control environment.

Applications in Asymmetric Organic Synthesis and Medicinal Chemistry Research

(R)-2-Aminobutanamide Hydrochloride as a Chiral Building Block

The utility of this compound as a chiral building block stems from its stereochemically defined amine and amide functionalities. These features enable its incorporation into larger molecular frameworks, imparting chirality that is essential for targeted biological interactions. Asymmetric synthesis leverages such chiral precursors to create enantiomerically pure compounds, avoiding the need for costly and often inefficient resolution of racemic mixtures later in a synthetic sequence. ethernet.edu.et The principles of asymmetric catalysis, which can involve small organic molecules, are central to these advanced synthetic strategies. frontiersin.org

This compound is utilized as a reagent in the enantioselective synthesis of new classes of molecules with potential therapeutic applications. For instance, it is employed in the synthesis of 2-[(arylalkyl)amino]alkanamide derivatives, which have been investigated for their anticonvulsant activity. vwr.com In these syntheses, the inherent chirality of the (R)-2-aminobutanamide core directs the stereochemical outcome of the reaction, leading to the formation of a specific enantiomer of the target complex molecule. This control is crucial, as different enantiomers of a drug can have vastly different pharmacological effects. The process of building complex chiral molecules often relies on robust catalytic methods that can create specific stereocenters with high fidelity. nih.govnih.gov

Chiral amines are ubiquitous structural motifs in a significant percentage of top-selling pharmaceuticals and are critical building blocks for creating high-value, optically pure chemicals. researchgate.net this compound serves as a source for the (R)-2-aminobutanamide moiety, which possesses a primary chiral amine. This functionality is a key component for various synthetic transformations. Asymmetric reductive amination is a versatile method for producing chiral amines, and starting with an already resolved chiral source like this compound can simplify synthetic pathways. researchgate.net The development of efficient methods for chiral amine synthesis, including transition-metal-catalyzed cross-coupling reactions, remains an active area of research to access structurally diverse amines with high enantioselectivity. researchgate.net

Intermediate in the Synthesis of Pharmacologically Active Compounds

The hydrochloride salt of 2-aminobutanamide (B112745) is a well-established intermediate in the production of several antiepileptic drugs (AEDs). google.compatsnap.com While both enantiomers are synthetically important, it is the (S)-enantiomer that is directly incorporated into the structures of the prominent drugs Levetiracetam (B1674943) and Brivaracetam (B1667798). niscpr.res.inacs.org The (R)-enantiomer, therefore, plays a crucial but different role, often as a counterpart in resolution processes or as a starting material for developing new chemical entities.

The synthesis of Levetiracetam from its key intermediate is summarized in the table below.

| Step | Reactants | Reagents/Conditions | Product | Reference(s) |

| 1 | (S)-2-Aminobutanamide hydrochloride | 4-Chlorobutyryl chloride, Base (e.g., KOH), Solvent (e.g., Dichloromethane) | (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide (Levetiracetam) | niscpr.res.in |

Brivaracetam, a chemical analogue of Levetiracetam, also features a chiral center derived from (S)-2-aminobutanamide. acs.orgquickcompany.in It is used as an adjunctive therapy for partial-onset seizures. acs.orgnih.gov Numerous synthetic strategies have been developed for Brivaracetam, many of which involve the coupling of (S)-2-aminobutanamide or its hydrochloride salt with a separate chiral fragment, (R)-4-propyldihydrofuran-2(3H)-one or a related precursor. acs.orggoogle.comgoogle.com The chirality of both starting materials is essential for producing the final drug with the correct diastereomeric configuration. acs.orgnih.gov

A representative synthetic step for Brivaracetam is outlined in the following table.

| Step | Reactants | Reagents/Conditions | Product | Reference(s) |

| 1 | (S)-2-Aminobutanamide hydrochloride, (R)-4-propyldihydrofuran-2(3H)-one | Base (e.g., Na2CO3), Solvent (e.g., DMF), NaI | (2S)-2-[(4R)-2-oxo-4-propyltetrahydro-1H-pyrrol-1-yl]butanamide (Brivaracetam) | google.comgoogle.comgoogle.com |

While its enantiomer is used in established drugs, this compound itself is a valuable starting material for the discovery of new therapeutic agents. Researchers utilize it as a reagent to synthesize novel classes of compounds with potential anticonvulsant properties. vwr.com One such area of investigation involves the creation of 2-[(arylalkyl)amino]alkanamide derivatives. By reacting this compound with different aryl aldehydes or ketones, a library of new chemical entities can be generated. These compounds are then screened for their ability to modulate neuronal excitability, with the goal of identifying new drug candidates that may offer improved efficacy, a better side-effect profile, or effectiveness against drug-refractory forms of epilepsy. vwr.comnih.gov This approach leverages the defined stereochemistry of the (R)-enantiomer to explore new regions of chemical space for antiepileptic drug development. vwr.com

Derivatization Studies for Functional Modification

The primary amino group and the amide functionality of this compound serve as versatile handles for chemical derivatization. These modifications aim to explore new chemical space, modulate biological activity, and create specialized molecules such as conjugates and probes for research purposes.

Exploration of New Chemical Entities

The synthesis of new chemical entities from this compound is a focal point of research aimed at discovering compounds with novel or improved therapeutic properties. The core structure is systematically altered to investigate structure-activity relationships (SAR) and to identify new lead compounds for drug development.

One common approach involves the acylation of the primary amino group. This reaction allows for the introduction of a wide variety of substituents, leading to the generation of diverse libraries of N-acyl-2-aminobutanamide derivatives. The nature of the acyl group can significantly influence the pharmacological profile of the resulting molecule. For instance, the introduction of aromatic or heterocyclic moieties can lead to interactions with specific biological targets. While specific examples of extensive libraries derived directly from this compound are not widely published, the general principles of N-acylation of amino acids and their derivatives are well-established in medicinal chemistry. sigmaaldrich.com

Another strategy for generating new chemical entities is the use of this compound as a precursor for the synthesis of more complex heterocyclic compounds. mdpi.comnih.gov The amino and amide groups can participate in cyclization reactions to form various ring systems, which are often privileged scaffolds in medicinal chemistry. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of pyrimidines, imidazoles, or other nitrogen-containing heterocycles. The synthesis of novel pyrimido[2,1-a]isoindole derivatives has been demonstrated using related amino acid amides, showcasing a potential pathway for derivatization. nih.gov

The following table provides a hypothetical representation of how new chemical entities could be explored through the derivatization of this compound, based on common synthetic transformations in medicinal chemistry.

| Starting Material | Modification Type | Example Reagent | Potential New Chemical Entity | Potential Therapeutic Area |

| This compound | N-Acylation | Benzoyl chloride | (R)-N-Benzoyl-2-aminobutanamide | Anticonvulsant, Anti-inflammatory |

| This compound | N-Sulfonylation | Dansyl chloride | (R)-N-Dansyl-2-aminobutanamide | Fluorescent Probe, Enzyme Inhibitor |

| This compound | Reductive Amination | Aromatic aldehyde | N-Arylmethyl-(R)-2-aminobutanamide | CNS Disorders |

| This compound | Heterocycle Formation | 1,3-Diketone | Substituted pyrimidine (B1678525) derivative | Kinase Inhibitor |

This table is illustrative and based on general synthetic methodologies. Specific research data on these exact derivatives of this compound is limited in publicly available literature.

Development of Conjugates and Probes

The functionalization of this compound is also crucial for the development of molecular conjugates and probes. These tools are invaluable for studying biological processes, identifying drug targets, and for diagnostic applications.

Conjugates: this compound can be conjugated to other bioactive molecules to enhance their properties. For example, attaching it to a known drug molecule can potentially improve its solubility, membrane permeability, or target engagement. The amino acid scaffold can act as a linker or a carrier for another pharmacologically active agent. The conjugation of amino acids to natural compounds is a known strategy to modulate their biological activity and pharmacokinetic profiles. mdpi.com

Probes: Fluorescent probes are essential tools in chemical biology for visualizing and tracking molecules within cells and tissues. This compound can be derivatized with fluorophores to create such probes. The amino group is a convenient site for reaction with fluorescent dyes that contain reactive groups like isothiocyanates or succinimidyl esters. The development of fluorescent probes based on amino acids for various sensing applications is an active area of research. biorxiv.orgresearchgate.net For instance, a BODIPY-based fluorescent reporter has been developed for pan-amino acid sensing, demonstrating the potential of such approaches. biorxiv.org

The table below outlines potential strategies for developing conjugates and probes from this compound.

| Starting Material | Modification Type | Example Conjugate/Probe Component | Resulting Molecule Type | Potential Application |

| This compound | Peptide Coupling | Bioactive Peptide | Peptide-Drug Conjugate | Targeted Drug Delivery |

| This compound | Amide Bond Formation | Fluorescein isothiocyanate (FITC) | Fluorescent Probe | Bioimaging, Target Identification |

| This compound | Linker Attachment | Polyethylene glycol (PEG) | PEGylated Derivative | Improved Pharmacokinetics |

| This compound | Biotinylation | Biotin-NHS ester | Biotinylated Probe | Affinity-based Purification |

This table is illustrative and based on established bioconjugation techniques. Specific research detailing these modifications on this compound is not widely available.

Investigation of Biological Relevance and Pharmacological Mechanisms Through Derivatives

Modulation of Synaptic Vesicle Protein 2A (SV2A) Interactions via its Derivatives

The derivatives of (R)-2-Aminobutanamide hydrochloride, most notably levetiracetam (B1674943) and its analogues, exert their primary pharmacological effect by interacting with Synaptic Vesicle Protein 2A (SV2A). nih.govnih.gov SV2A is a transmembrane glycoprotein (B1211001) found in the membranes of synaptic vesicles and is integral to the proper functioning of the central nervous system, playing a role in vesicle trafficking and neurotransmitter release. nih.govresearchgate.net

The binding of these derivatives to SV2A is highly specific and is considered the main mechanism behind their anticonvulsant properties. nih.govrxlist.com Research has demonstrated that SV2A is the definitive brain binding site for levetiracetam. nih.gov Studies using brain membranes from mice genetically engineered to lack the SV2A protein showed no binding of a tritiated levetiracetam derivative, confirming that SV2A is necessary for the interaction. nih.gov Furthermore, no significant binding was observed to the related protein isoforms, SV2B and SV2C, highlighting the selectivity of these ligands. nih.gov

The development of structural analogues of levetiracetam has been driven by the goal of enhancing this interaction. Brivaracetam (B1667798), for instance, is a chemical analogue designed to have a significantly higher binding affinity for SV2A, reported to be 10- to 20-fold greater than that of levetiracetam. wikipedia.orgdrugbank.comnih.gov Similarly, another analogue, seletracetam (B1680945), was developed based on its high affinity for SV2A, which is approximately 10 times greater than levetiracetam's. nih.govresearchgate.net A strong correlation has been established between the binding affinity of these compounds to SV2A and their potency in protecting against seizures in preclinical animal models, underscoring the therapeutic relevance of this molecular target. nih.gov

Recent structural biology studies have begun to delineate the precise binding pocket for these drugs on the SV2A protein, revealing the key residues involved in the interaction. biorxiv.org In silico modeling and docking studies suggest that the binding site is located within a transmembrane hydrophilic core of the protein, with both hydrophobic interactions and hydrogen bonds playing a crucial role in ligand recognition. nih.govfrontiersin.org These insights are paving the way for the rational design of new, potentially more effective SV2A modulators. biorxiv.org

Table 1: Comparative SV2A Binding Affinities of Levetiracetam and its Analogues

Compound Relative Binding Affinity to SV2A Reference Levetiracetam (LEV) Baseline [3, 6, 17] Brivaracetam (BRV) ~10-20 times higher than LEV [3, 6, 15] Seletracetam (SEL) ~10 times higher than LEV nih.gov

Impact on Neuronal Signaling Pathways in Preclinical Models

The interaction of this compound derivatives with SV2A leads to a modulation of neuronal signaling pathways, primarily by affecting presynaptic neurotransmitter release. nih.govdrugbank.com While the precise molecular cascade is still under investigation, the prevailing hypothesis is that these compounds reduce the release of excitatory neurotransmitters during periods of excessive, high-frequency neuronal firing, a hallmark of epileptic seizures. wikipedia.org By binding to SV2A, these ligands are thought to interfere with the protein's role in synaptic vesicle exocytosis, thereby dampening synaptic transmission. nih.govwikipedia.org

Preclinical studies have revealed that different derivatives can have distinct effects on various components of neuronal signaling. Seletracetam, for example, has been shown to inhibit high-voltage-activated Ca2+ currents and the subsequent rise in intracellular calcium in rat cortical neurons. drugbank.commedchemexpress.com This action would limit the calcium influx that is a critical trigger for neurotransmitter release from vesicles.

Brivaracetam exhibits a more complex and multifaceted impact on neuronal signaling pathways, which may contribute to its distinct clinical profile compared to levetiracetam. nih.gov In addition to its primary action at SV2A, patch-clamp studies have demonstrated that brivaracetam can:

Inhibit voltage-gated sodium currents (INa).

Decrease the M-type potassium current (IK(M)) and the delayed-rectifier potassium current (IK(DR)).

Increase the open probability of large-conductance Ca2+-activated potassium channels. nih.gov

The inhibition of sodium channels, in particular, is a well-established mechanism for reducing neuronal hyperexcitability. nih.gov In computational models of hippocampal neurons, the integrated effects of brivaracetam were shown to reduce the firing frequency and amplitude of action potentials, providing a potential explanation for its potent anticonvulsant activity. nih.gov This combination of modulating SV2A function and directly affecting multiple ion channels suggests a concerted effect on stabilizing neuronal excitability. nih.gov

Comparative Studies with Structural Analogues in Drug Development

The development of derivatives of this compound has involved extensive comparative studies to evaluate their efficacy and tolerability relative to the parent compound, levetiracetam, and other antiepileptic drugs (AEDs). These studies are crucial for identifying candidates with improved therapeutic profiles.

Brivaracetam was developed as a selective analogue of levetiracetam with the explicit goal of achieving higher SV2A affinity, which was hypothesized to translate into improved clinical performance. nih.gov Evidence from some preclinical and clinical studies suggests it may have better efficacy and tolerability than levetiracetam, although this cannot be explained solely by their common SV2A binding mechanism and may relate to brivaracetam's effects on other ion channels. nih.gov

Seletracetam was another promising high-affinity SV2A ligand that demonstrated potent and broad-spectrum seizure protection in various animal models of epilepsy. nih.gov Despite these strong preclinical results and favorable initial human pharmacokinetic data, its clinical development was ultimately discontinued. researchgate.net

Indirect comparative analyses and meta-analyses have been conducted to position levetiracetam and its analogues within the broader landscape of AEDs. One such analysis comparing newer AEDs found that brivaracetam, eslicarbazepine, and lacosamide (B1674222) showed similar efficacy to levetiracetam for uncontrolled focal epilepsy. nih.gov However, it also noted that lacosamide and perampanel (B3395873) might have a less favorable tolerability profile at higher doses compared to levetiracetam. nih.gov Another meta-analysis comparing levetiracetam to other second-generation AEDs (including gabapentin, lamotrigine, and topiramate) suggested that levetiracetam had a favorable responder rate and/or withdrawal rate in patients with partial epilepsy. nih.govresearchgate.net

Table 2: Summary of Selected Indirect Comparative Studies

Comparison Key Findings Reference Levetiracetam (LEV) vs. Brivaracetam (BRV), Eslicarbazepine (ESL), Lacosamide (LAC) Indirect comparisons suggested that BRV, ESL, and LAC were not inferior to LEV in efficacy. BRV may have a similar tolerability profile to LEV. nih.gov Levetiracetam (LEV) vs. Gabapentin (GBP), Lamotrigine (LTG) LEV was more effective in terms of responder rate than GBP and LTG at the doses tested, with comparable tolerability. [2, 5] Levetiracetam (LEV) vs. Topiramate (TPM), Oxcarbazepine (OXC) LEV had comparable efficacy but a significantly lower withdrawal rate than TPM and OXC. [2, 5]

Role in Biochemical Assays and Enzyme Mechanism Studies

This compound and its derivatives are indispensable tools in biochemical and pharmacological research. The compound itself is a key chiral starting material for the synthesis of levetiracetam, where its specific stereochemistry is essential for the final product's biological activity. google.com Its enantiomer, (S)-2-Aminobutanamide hydrochloride, is classified as "Levetiracetam Related Compound B" and is used as a certified reference material and pharmaceutical standard for quality control and impurity profiling in drug manufacturing. sigmaaldrich.comusp.org

Radiolabeled derivatives have been fundamental in biochemical assays to identify and characterize the drug target. The use of a tritiated levetiracetam analogue, [3H]ucb 30889, was instrumental in binding assays that definitively established SV2A as the molecular target. nih.govresearchgate.net These assays allow for the quantitative measurement of binding affinity (e.g., Ki or IC50 values) of various compounds to the SV2A protein. This has enabled extensive structure-activity relationship (SAR) studies, which correlate chemical structure modifications with changes in binding affinity and, consequently, anticonvulsant potency. nih.gov

Furthermore, these ligands are crucial for in silico enzyme mechanism studies. Researchers use levetiracetam, brivaracetam, and seletracetam as molecular probes in computational docking and molecular dynamics simulations to build and refine three-dimensional models of the SV2A protein. nih.govfrontiersin.org These simulations help to predict and visualize how the ligands fit into the SV2A binding site, identifying the specific amino acid residues that form critical non-covalent interactions. nih.gov This detailed molecular understanding is essential for clarifying the mechanism of action and for guiding the future design of novel, more selective, and potent SV2A ligands. frontiersin.org

Quality Control, Assurance, and Regulatory Science Research

Development of Reference Standards for Pharmaceutical Production

The development and availability of well-characterized reference standards are fundamental to pharmaceutical production and quality control. For (R)-2-Aminobutanamide hydrochloride, reference standards are crucial for the accurate identification and quantification of this substance, particularly when it is present as an impurity in an API.

Several chemical suppliers provide this compound as a reference standard. synthinkchemicals.comsimsonpharma.combldpharm.compharmaffiliates.comsigmaaldrich.comchemicalbook.comscbt.com These standards are typically high-purity materials accompanied by a Certificate of Analysis (CoA), which includes vital information such as identity, purity, and other physicochemical properties. simsonpharma.com The availability of these reference standards enables pharmaceutical manufacturers to develop and validate analytical methods for routine quality control testing.

The reference standards for impurities like this compound are used to confirm the performance of analytical procedures and to accurately quantify the level of the impurity in batches of the drug substance. According to ICH Q3A(R2) guidelines, specified impurities, which are those individually listed and limited in the drug substance specification, require such characterization. ich.org

Interactive Table: Suppliers of this compound Reference Standard

| Supplier | Product Name | CAS Number | Additional Information |

| Simson Pharma Limited | (R)-2-Aminobutyramide Hydrochloride | 103765-03-3 | Provides Certificate of Analysis. simsonpharma.com |

| SynThink Research Chemicals | This compound | 103765-03-3 (HCl) | High purity material with full analytical data. synthinkchemicals.com |

| BLD Pharm | This compound | 103765-03-3 | Available for research use. bldpharm.com |

| Pharmaffiliates | (R)-2-Aminobutyramide Hydrochloride | 103765-03-3 | Miscellaneous compound for research. pharmaffiliates.com |

| Sigma-Aldrich | (R)-(-)-2-Aminobutanamide hydrochloride 96% | 103765-03-3 | Provides technical specifications and safety data. sigmaaldrich.com |

| BOC Sciences | This compound | 103765-03-3 | Listed as an impurity of Levetiracetam (B1674943). |

| ChemicalBook | (R)-(-)-2-AMINOBUTANAMIDE HYDROCHLORIDE, 97% | 103765-03-3 | Provides a Chemical Safety Data Sheet. chemicalbook.com |

| Santa Cruz Biotechnology | (R)-(-)-2-Aminobutanamide hydrochloride | 103765-03-3 | Product for proteomics research. scbt.com |

Analytical Method Development for Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical development, ensuring that the levels of impurities are controlled within acceptable limits. For chiral compounds, it is essential to control stereoisomeric impurities. This compound is the R-enantiomer of (S)-2-Aminobutanamide, a key starting material for the antiepileptic drug Levetiracetam. researchgate.net Therefore, sensitive and specific analytical methods are required to detect and quantify the (R)-isomer in the presence of the (S)-isomer.

A reverse-phase chiral High-Performance Liquid Chromatography (HPLC) method has been developed for the enantiomeric excess determination of 2-aminobutanamide (B112745). researchgate.net This method is crucial for quantifying the level of the (R)-2-aminobutanamide isomer in the (S)-2-aminobutanamide starting material. scirp.org

Key parameters of a developed chiral HPLC method are summarized below: researchgate.net

Interactive Table: Chromatographic Conditions for Chiral Separation

| Parameter | Condition |

| Column | CROWNPAK CR (+), 150 mm × 4.0 mm, 5µ particle size |

| Mobile Phase | 0.05% perchloric acid solution |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 15 ºC |

| Detection Wavelength | 200 nm |

| Sample Concentration | 2 mg/mL |

This method was validated according to ICH Q2(R1) guidelines and was found to be precise, accurate, and robust for the determination of (R)-2-aminobutanamide. scirp.org The limit of detection (LOD) and limit of quantification (LOQ) for the (R)-isomer were established at 0.0002 mg/mL and 0.0005 mg/mL, respectively. scirp.org Such methods are essential for ensuring that the final API meets the stringent purity requirements set by regulatory authorities. The use of validated analytical procedures is a key requirement for the listing of impurities in specifications. ikev.org

Toxicity Studies within Drug Formulation Development

The qualification of impurities, including enantiomeric impurities, is a critical step in ensuring the safety of a drug product. Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org

According to ICH Q3A and Q3B guidelines, impurities present at levels above a certain threshold must be qualified. fda.govfda.gov The qualification threshold depends on the maximum daily dose of the drug. For instance, for a drug with a maximum daily dose of up to 2 g, the qualification threshold for a new drug substance impurity is 0.15% or 1 mg per day total daily intake, whichever is lower. fda.gov

If an impurity is present at a level higher than the qualification threshold, its safety must be demonstrated. This can be achieved if the impurity is also a significant metabolite in animal or human studies, or if its safety can be justified by the scientific literature. regulations.gov If not, toxicity studies may be required. These studies are typically conducted on the new drug substance containing the impurity, or on the isolated impurity itself. fda.gov A battery of genotoxicity tests, including an assessment of gene mutation and chromosomal aberration, is generally considered a minimum requirement. regulations.gov

Interactive Table: Acute Toxicity Data for (S)-2-Aminobutyramide hydrochloride

| Test | Result | Species |

| Oral LD50 | > 2000 mg/kg bw | Rat (male/female) echemi.com |

| Dermal LD50 | > 2000 mg/kg bw | Rat (male/female) echemi.com |

| Eye Irritation | Causes serious eye irritation apolloscientific.co.uk | N/A |

| Skin Irritation | Causes skin irritation apolloscientific.co.uk | N/A |

| Respiratory Irritation | May cause respiratory irritation apolloscientific.co.uk | N/A |

While this data is for the S-enantiomer, it can be considered during the initial safety assessment of the R-enantiomer as an impurity, although regulatory bodies may require specific data on the R-isomer if its level exceeds the qualification threshold.

Abbreviated New Drug Application (ANDA) Filing Considerations

For generic drug products, an Abbreviated New Drug Application (ANDA) is submitted to the FDA. fda.gov ANDAs rely on the FDA's previous finding of safety and effectiveness of a reference listed drug (RLD). federalregister.gov However, the ANDA applicant must provide sufficient information on the chemistry, manufacturing, and controls (CMC) to ensure the identity, strength, quality, and purity of the generic product.

The control of impurities is a critical component of the CMC section of an ANDA. The FDA provides specific guidance for industry on impurities in drug substances and drug products for ANDAs. regulations.govfederalregister.gov This guidance is largely based on the principles of the ICH Q3A and Q3B guidelines. fda.govfederalregister.gov

When filing an ANDA, the applicant must list all specified impurities and provide their acceptance criteria. ich.org For an impurity like this compound, which is a stereoisomer of a starting material for Levetiracetam, its control would be a key consideration. The applicant would need to demonstrate that the level of this impurity in their drug substance is consistently controlled within acceptable limits.

The qualification of impurities in an ANDA is also crucial. An impurity is considered qualified if its level is not higher than the level found in the RLD. regulations.gov If a new impurity is found, or if an existing impurity is present at a higher level than in the RLD, it must be qualified through toxicity studies or justification from scientific literature. regulations.gov

The availability of a reference standard for this compound and a validated analytical method for its quantification are prerequisites for its effective control and for providing the necessary data in an ANDA submission. synzeal.com This ensures that the generic product is of high quality and poses no additional risk to patients compared to the innovator product.

Environmental Footprint and Green Chemistry Principles in R 2 Aminobutanamide Hydrochloride Production

Assessment of Synthesis Process Environmental Impact

The environmental impact of synthesizing (R)-2-aminobutanamide hydrochloride is evaluated through comprehensive frameworks like Environmental Risk Assessments (ERA) and Life Cycle Assessments (LCA). diva-portal.org These assessments consider the entire production chain, from raw material extraction to final product synthesis, and quantify impacts such as greenhouse gas emissions, water pollution, and waste generation. diva-portal.orgqualia-bio.comresearchgate.net

Traditional chemical synthesis routes for 2-aminobutanamide (B112745) hydrochloride have been noted for their potential environmental drawbacks. For instance, some methods employ hazardous reagents that result in significant environmental pollution.

Use of Thionyl Chloride: This reagent produces hydrogen chloride and sulfur dioxide. While hydrogen chloride can be neutralized, the absorption of sulfur dioxide is often inefficient, leading to the formation of sulfur-containing wastewater, which is a considerable environmental pollutant. google.compatsnap.com

Use of Bromine: Synthesis pathways starting from butyric acid may involve a bromination step. Bromine is recognized as an environmentally unfriendly raw material. google.com

Use of Virulent Compounds: Other historical methods have utilized highly toxic substances like hydrocyanic acid, posing significant operational risks and the potential for serious air pollution. google.com

The manufacturing processes in the pharmaceutical sector can release various pollutants into the atmosphere, including volatile organic compounds (VOCs), particulate matter, and other hazardous substances. techtarget.com Furthermore, the energy required for production, often derived from fossil fuels, contributes to a significant carbon footprint. techtarget.com An effective environmental assessment models the potential release of the active pharmaceutical ingredient (API) into the environment during production and formulation. diva-portal.org

Table 1: Comparison of Reagents in 2-Aminobutanamide Hydrochloride Synthesis

| Synthesis Approach | Key Reagents/By-products | Primary Environmental Concern | Reference |

|---|---|---|---|

| Traditional Chemical Synthesis | Thionyl Chloride | Generation of sulfur dioxide and sulfur-containing wastewater. | patsnap.com, google.com |

| Traditional Chemical Synthesis | Bromine | Use of an environmentally unfriendly and hazardous raw material. | google.com |

| Traditional Chemical Synthesis | Hydrocyanic Acid | High toxicity, significant operational risks, and potential for air pollution. | google.com |

| Greener Chemical Synthesis | Bis(trichloromethyl) carbonate | Fewer waste products ("three wastes") and milder reaction conditions. | patsnap.com |

| Biocatalytic Synthesis | Enzymes (e.g., Dehydrogenases), Ammonia (B1221849) | Water is the main by-product; uses renewable feedstocks and mild conditions. | openaccessgovernment.org |

Waste Minimization Strategies in Chemical Manufacturing

Waste minimization is a core principle of green chemistry, aiming to reduce or eliminate waste at its source. solubilityofthings.comresearchgate.net In the context of producing this compound, this involves a multi-faceted approach encompassing process design, material selection, and recycling. purkh.comnih.gov

Key strategies for minimizing waste include:

Source Reduction: This is the most preferred strategy and involves redesigning synthesis routes to reduce the volume and toxicity of waste generated. solubilityofthings.com For example, developing processes that avoid hazardous reagents like thionyl chloride or bromine eliminates the problematic waste streams associated with them. google.compatsnap.com

Process Optimization: Optimizing reaction conditions, such as temperature and pressure, can maximize product yield and reduce the formation of by-products. purkh.com The use of selective catalysts is superior to stoichiometric reagents as they are used in smaller quantities and can be recycled. researchgate.net

Recycling and Reuse: Implementing systems to recover and reuse materials is crucial. Solvents, which are used extensively in chemical processes, can often be purified and reclaimed for subsequent batches, reducing both waste and the need for fresh solvent. purkh.com Similarly, by-products from one reaction can potentially be used as raw materials in another process, fostering a circular economy. purkh.com Patent literature describes a synthesis method for S-2-aminobutanamide hydrochloride where the ammonia water from the reaction is recovered. patsnap.com

Material Substitution: A fundamental tenet of green chemistry is to substitute hazardous substances with less toxic alternatives whenever possible. nih.govudel.edu Choosing starting materials and reagents that are inherently less hazardous can significantly decrease the environmental and safety impact of the manufacturing process. purkh.com

The systematic implementation of these strategies not only protects the environment but also offers economic advantages through reduced disposal costs and more efficient use of resources. solubilityofthings.com

Advancements in Sustainable Production Technologies

Significant advancements in sustainable production technologies are shifting the paradigm for manufacturing chiral amines like this compound. Biocatalysis, the use of enzymes to perform chemical transformations, stands out as a particularly promising green technology. nih.gov

Enzymatic routes offer several advantages over traditional chemical synthesis:

High Selectivity: Enzymes are highly specific and can produce the desired enantiomer (the 'R' form in this case) with great precision. This high enantioselectivity eliminates the need for additional steps to separate isomers, thereby reducing waste and improving efficiency. openaccessgovernment.orghims-biocat.eu

Mild Reaction Conditions: Biocatalytic reactions typically occur in water at ambient temperature and pressure, which significantly reduces energy consumption compared to many traditional chemical processes that require harsh conditions. openaccessgovernment.orgresearchgate.net

Atom Economy: Advanced biocatalytic processes, such as the direct amination of alcohols using a combination of alcohol dehydrogenases and amine dehydrogenases, are highly atom-efficient. They convert an alcohol directly to an amine, using ammonia and generating water as the sole by-product. openaccessgovernment.org

Renewable Feedstocks: This technology enables the use of renewable bio-based materials. Alcohols, which are common in bio-based molecules, can be used as starting materials, reducing the reliance on petroleum-derived precursors like ketones and aldehydes. openaccessgovernment.org

Research projects, such as the EU-funded BioSusAmin, are dedicated to creating toolboxes of engineered enzymes like amine dehydrogenases and transaminases for industrial-scale production of chiral amines. openaccessgovernment.orghims-biocat.eu Scientists use techniques like directed evolution and computational modeling to design enzymes with enhanced stability and activity for specific industrial applications. nih.gov For instance, the kinetic resolution of 2-aminobutanamide using a novel D-aminopeptidase has been shown to be a highly effective strategy for producing the enantiomerically pure compound. researchgate.net These biocatalytic systems represent a major step towards developing cleaner, more efficient, and economically viable manufacturing processes for complex chiral molecules. rsc.orgmdpi.com

Q & A

What is the role of (R)-2-Aminobutanamide hydrochloride in pharmaceutical impurity profiling?

This compound is a critical impurity standard in the quality control of Levetiracetam, an antiepileptic drug. While the (S)-enantiomer is the active pharmaceutical ingredient (API), the (R)-enantiomer is monitored as Levetiracetam Impurity K to ensure compliance with regulatory limits (typically ≤0.15% by HPLC) . Methodologically, chiral HPLC with columns like Chiralpak® IA/IB or polar organic mobile phases (e.g., methanol:acetonitrile:diethylamine) is used to resolve enantiomers and quantify impurities .

How do synthetic routes for this compound differ from those of its (S)-enantiomer?

The (R)-enantiomer is often synthesized via enzymatic resolution or asymmetric hydrogenation. For example:

- Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze esters of racemic 2-aminobutanamide, yielding the (R)-enantiomer with >98% enantiomeric excess (ee) .

- Chiral auxiliary approach : Using (R)-2-aminobutanoate hydrochloride as a starting material, followed by amidation with ammonium chloride in DMF, achieves high stereochemical fidelity .

Contrastingly, the (S)-enantiomer is typically derived from L-threonine via biotransformation , highlighting divergent synthetic strategies for enantiomers.

What analytical challenges arise in characterizing this compound, and how are they addressed?

Key challenges include:

- Hygroscopicity : The compound absorbs moisture, altering crystallinity. Solutions involve Karl Fischer titration for water content analysis and storage under nitrogen .

- Enantiomeric cross-contamination : Advanced techniques like circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) with chiral solvating agents (e.g., Eu(hfc)₃) validate enantiopurity .

- Degradation products : Stress testing (heat, light, pH extremes) coupled with LC-MS identifies degradation pathways, such as deamination or hydrolysis .

What contradictions exist in reported synthetic yields of this compound, and how can they be resolved?

Literature reports vary in yields (50–89%) due to:

- Racemization during ammonolysis : Prolonged reaction times or high temperatures in amidation steps cause racemization. Mitigation involves low-temperature (<5°C) reactions and short dwell times .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may accelerate degradation. Mixed solvents (e.g., THF:water) balance reactivity and stability .

Researchers should optimize parameters via design of experiments (DoE) to reconcile discrepancies.

How is this compound utilized in asymmetric catalysis studies?

The compound serves as a chiral ligand or catalyst in:

- Organocatalytic reactions : Its primary amine group facilitates enamine catalysis in aldol or Michael additions, achieving enantioselectivity up to 90% ee .

- Metal coordination : Complexation with transition metals (e.g., Cu²⁺) enhances stereocontrol in cyclopropanation or epoxidation reactions .

Mechanistic studies often employ density functional theory (DFT) to model transition states and rationalize selectivity .

What are the key differences in pharmacokinetic behavior between (R)- and (S)-2-Aminobutanamide hydrochloride?